4-(o-Tolyloxy)-1H-pyrazole
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Overview
Description
4-(o-Tolyloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the o-tolyloxy group (a tolyl group attached to an oxygen atom) at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyloxy)-1H-pyrazole typically involves the reaction of o-tolyl alcohol with a suitable pyrazole precursor. One common method is the Williamson ether synthesis, where o-tolyl alcohol reacts with a pyrazole derivative in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the o-tolyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-(o-Tolyloxy)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(o-Tolyloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(m-Tolyloxy)-1H-pyrazole: Similar structure but with the tolyloxy group at the meta position.
4-(p-Tolyloxy)-1H-pyrazole: Similar structure but with the tolyloxy group at the para position.
4-(Phenoxy)-1H-pyrazole: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
4-(o-Tolyloxy)-1H-pyrazole is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. The ortho position of the tolyloxy group may result in steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)13-9-6-11-12-7-9/h2-7H,1H3,(H,11,12) |
InChI Key |
GZAZDNQWPWWFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CNN=C2 |
Origin of Product |
United States |
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